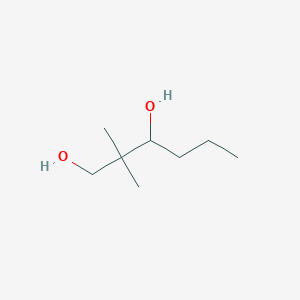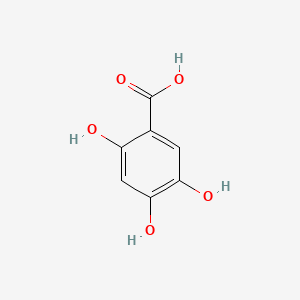
2,4,5-Trihydroxybenzoic acid
概要
説明
2,4,5-Trihydroxybenzoic acid, also known as Gallic acid, is a natural product found in Ficus glumosa . It has a molecular formula of C7H6O5 and a molecular weight of 170.12 g/mol .
Synthesis Analysis
While specific synthesis methods for 2,4,5-Trihydroxybenzoic acid were not found in the search results, it’s worth noting that similar compounds can be synthesized from various methods .Molecular Structure Analysis
The IUPAC name for 2,4,5-Trihydroxybenzoic acid is 2,4,5-trihydroxybenzoic acid . The InChI is InChI=1S/C7H6O5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,8-10H,(H,11,12) . The Canonical SMILES is C1=C(C(=CC(=C1O)O)O)C(=O)O .Chemical Reactions Analysis
While specific chemical reactions involving 2,4,5-Trihydroxybenzoic acid were not found in the search results, it’s worth noting that similar compounds can participate in various chemical reactions .Physical And Chemical Properties Analysis
2,4,5-Trihydroxybenzoic acid has a molecular weight of 170.12 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 170.02152329 g/mol . The Topological Polar Surface Area is 98 Ų . The Heavy Atom Count is 12 .科学的研究の応用
Antioxidant and Anti-inflammatory Applications
Gallic acid exhibits strong antioxidant and anti-inflammatory properties, making it a potential candidate for treating inflammation-related diseases. Its pharmacological activities are linked to the modulation of MAPK and NF-κB signaling pathways, leading to the reduction of inflammatory cytokines, chemokines, and cell infiltration. The versatility of gallic acid extends beyond its natural occurrence in plants, as it can also be synthesized biologically and chemically. Despite its lower extraction rate from plants, its significant anti-inflammatory mechanisms offer a promising avenue for clinical applications and further medicinal development (Bai et al., 2020).
Neuroprotective Effects
Vanillic acid, a derivative of gallic acid, is recognized for its neuroprotective, antioxidant, and anti-inflammatory properties. Although it is primarily used as a flavoring agent, its pharmacological impact on oxidative stress-induced neurodegeneration has garnered attention. This highlights vanillic acid's potential in treating various diseases, further emphasizing the need for comprehensive studies to explore its therapeutic applications (Ingole et al., 2021).
Protective Roles in Oxidative Damage Diseases
Gallic acid's strong antioxidant and free radical scavenging activities are beneficial in protecting cells, tissues, and organs from oxidative stress. Its therapeutic effects in combating oxidative damage diseases such as cancer, cardiovascular, degenerative, and metabolic diseases are well-documented. These effects are attributed to gallic acid's ability to modulate various signaling pathways and inflammatory cytokines. However, there is a call for more clinical trials to assess its safety and efficacy in human subjects, underlining its potential as an adjuvant or lead compound in future therapeutic applications (Gao et al., 2019).
Analytical Methods in Antioxidant Activity Assessment
The study of antioxidants, including gallic acid, is crucial across various fields. Several assays have been developed to determine the antioxidant activity of compounds like gallic acid, with methods ranging from chemical reactions to electrochemical (bio)sensors. These assays, such as the ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP tests, among others, are pivotal in analyzing the kinetics or equilibrium state of antioxidant processes, thereby contributing to our understanding of antioxidants' role in health and disease prevention (Munteanu & Apetrei, 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,4,5-trihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,8-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDXFYPVHRESMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209865 | |
| Record name | 2,4,5-Trihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trihydroxybenzoic acid | |
CAS RN |
610-90-2 | |
| Record name | 2,4,5-Trihydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trihydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC2813 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-Trihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-TRIHYDROXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9A1580JUY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



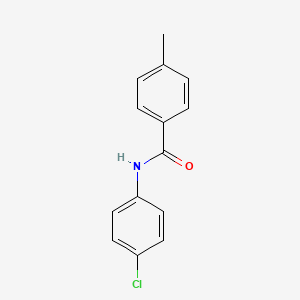
![2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol](/img/structure/B1606020.png)
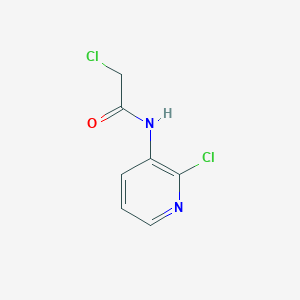
![1-[3-Amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethan-1-one](/img/structure/B1606023.png)
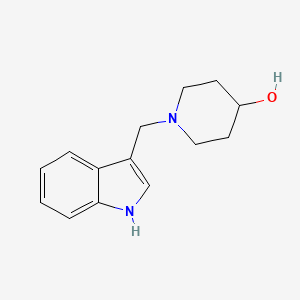
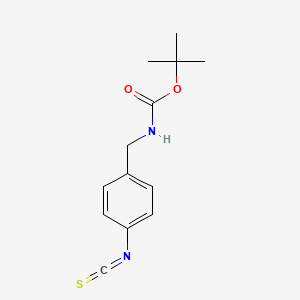
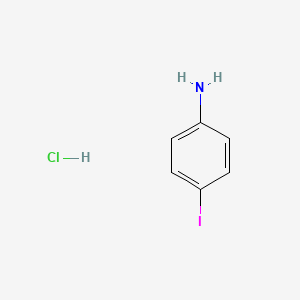
![[(2R,3S,5R)-3-acetyloxy-5-[5-methyl-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B1606030.png)
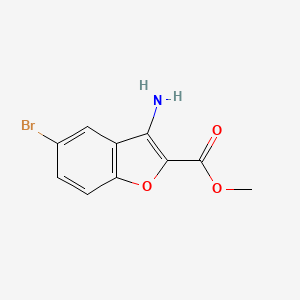
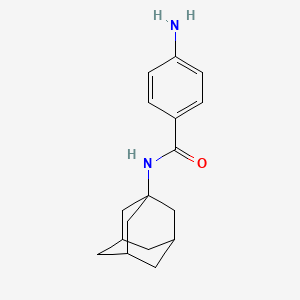
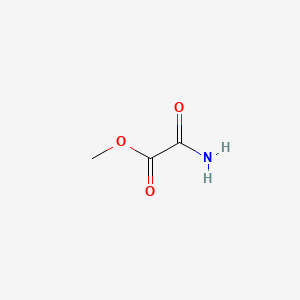
![p-Bis[2-(5-p-biphenyloxazolyl)]benzene](/img/structure/B1606034.png)
![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1606039.png)
